Zinc iron oxide

説明

Zinc iron oxide is a compound that combines zinc and iron oxides, resulting in a material with unique properties. It is known for its chemical stability, magnetic properties, and potential applications in various fields, including catalysis, electronics, and environmental remediation. The compound can exist in different forms, such as zinc ferrite (ZnFe₂O₄), which is a common type of this compound.

準備方法

Synthetic Routes and Reaction Conditions: Zinc iron oxide can be synthesized through various methods, including:

Co-precipitation: This method involves the simultaneous precipitation of zinc and iron salts from an aqueous solution, followed by calcination to form this compound.

Sol-gel Method: This technique involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then dried and calcined to produce this compound.

Hydrothermal Synthesis: This method uses high-pressure and high-temperature conditions to crystallize this compound from a solution containing zinc and iron precursors.

Solid-State Reaction: This involves the direct reaction of zinc oxide and iron oxide powders at high temperatures to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale co-precipitation or solid-state reaction methods due to their cost-effectiveness and scalability. These methods ensure consistent quality and high yields of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments.

Reduction: The compound can be reduced to its constituent metal oxides or metals under reducing conditions, such as in the presence of hydrogen gas.

Substitution: this compound can participate in substitution reactions where one metal ion is replaced by another, altering its properties.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.

Substitution: Metal salts in aqueous or solid-state reactions.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of zinc and iron metals or lower oxidation state oxides.

Substitution: Formation of mixed metal oxides with altered properties.

科学的研究の応用

Biomedical Applications

1.1 Cancer Therapy

Zinc iron oxide nanoparticles have shown promise as effective agents in cancer therapy. Their ability to induce hyperthermia—where localized heating is used to kill cancer cells—has been well-documented. Studies indicate that zinc doping enhances the magnetic properties and photothermal efficiency of iron oxide nanoparticles, making them more effective in targeting tumors with minimal damage to surrounding healthy tissues .

Case Study: Proton Therapy Verification

A recent study demonstrated that zinc-doped iron oxide nanoparticles could serve as proton-activatable agents for dose verification in proton therapy. In vivo experiments showed significant accumulation in tumor tissues, suggesting their potential role in enhancing the precision of radiation therapy .

1.2 Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it suitable for applications in healthcare settings. Its surface modification with zinc enhances the stability and efficacy of iron oxide nanoparticles against various pathogens, proving beneficial for wound healing and infection control .

Environmental Applications

2.1 Water Treatment

This compound nanoparticles have been investigated for their capability to remove contaminants from water, including heavy metals and organic pollutants. Their high surface area and reactivity allow for effective adsorption processes, contributing to improved water quality .

Data Table: Efficacy of this compound in Water Treatment

Energy Applications

3.1 Photovoltaics and Batteries

This compound is being explored as a material for photovoltaic cells and battery electrodes due to its favorable electronic properties. The incorporation of zinc into iron oxide structures has been shown to reduce the bandgap, enhancing light absorption and charge carrier mobility, which is critical for efficient energy conversion .

Case Study: Photodegradation of Pollutants

Research has demonstrated that this compound nanocomposites can effectively degrade organic pollutants under UV light exposure, indicating their potential use in environmental cleanup technologies .

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its UV-filtering properties and skin-friendly characteristics. It acts as a physical sunscreen agent, providing broad-spectrum protection against harmful UV radiation while also exhibiting antimicrobial effects that benefit skin health .

作用機序

The mechanism by which zinc iron oxide exerts its effects varies depending on the application:

Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.

Magnetic Properties: The magnetic nature of this compound allows it to interact with external magnetic fields, making it useful in data storage and magnetic separation processes.

Biological Interactions: In biomedical applications, this compound can generate reactive oxygen species that induce cell death in cancer cells or disrupt bacterial cell membranes.

類似化合物との比較

Zinc Oxide (ZnO): Known for its photocatalytic and antibacterial properties, widely used in sunscreens and as a catalyst.

Iron Oxide (Fe₂O₃, Fe₃O₄): Known for its magnetic properties and use in pigments and magnetic storage devices.

Comparison:

Chemical Composition: Zinc iron oxide combines the properties of both zinc oxide and iron oxide, resulting in a material with unique magnetic and catalytic properties.

Applications: While zinc oxide is primarily used for its photocatalytic and antibacterial properties, and iron oxide for its magnetic properties, this compound finds applications in both fields, making it a versatile compound.

Uniqueness: The combination of zinc and iron oxides in a single compound provides enhanced stability, magnetic properties, and catalytic activity, making it suitable for a broader range of applications compared to its individual components.

生物活性

Zinc iron oxide (ZnFe2O4) is a compound that has garnered significant attention in biomedical research due to its unique properties and potential applications in various fields, including drug delivery, imaging, and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and interactions with biological systems.

Overview of this compound

This compound is a spinel-type oxide that combines zinc and iron in a specific stoichiometry. Its synthesis can be achieved through various methods, including sol-gel processes, hydrothermal methods, and co-precipitation techniques. The resulting nanoparticles exhibit distinct physical and chemical properties that are influenced by their size, shape, and surface modification.

Cytotoxicity Studies

Cytotoxicity is a critical parameter for assessing the safety and efficacy of nanoparticles in biomedical applications. Several studies have evaluated the cytotoxic effects of this compound nanoparticles on different cell lines.

Table 1: Cytotoxicity of this compound Nanoparticles

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| NRK-52E (kidney) | 73.05 | Uzar et al. |

| U251 (brain tumor) | 63.80 (Fe) | Study on 67Ga-IONP@Zn-cit |

| Various cell lines | 228 (low Fe) | Thurber et al. |

The data indicates that this compound nanoparticles exhibit dose-dependent cytotoxicity across different cell types, with varying degrees of sensitivity. Notably, the presence of iron ions significantly enhances the cytotoxic effects compared to undoped zinc oxide nanoparticles.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. The Fenton reaction involving Fe(II) ions contributes to this process by facilitating the conversion of hydrogen peroxide into highly reactive hydroxyl radicals:

This mechanism has been linked to various forms of cell death, including ferroptosis, a process characterized by lipid peroxidation and cellular damage due to ROS accumulation .

Antimicrobial Properties

This compound nanoparticles have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. The mechanisms underlying this activity include disruption of bacterial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity of this compound Nanoparticles

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Agar disc diffusion method |

| Escherichia coli | 12 | Agar disc diffusion method |

| Methicillin-resistant S. aureus | 18 | Agar disc diffusion method |

These findings suggest that this compound nanoparticles could serve as effective agents for combating bacterial infections, particularly in cases where antibiotic resistance is prevalent.

Case Studies and Applications

Several case studies highlight the potential applications of this compound in medical settings:

- Tumor Imaging and Therapy : Research indicates that zinc-doped iron oxide nanoparticles can improve the efficacy of proton therapy in cancer treatment by enhancing the detection of gamma rays emitted during treatment .

- Soil Health and Agriculture : A study demonstrated that low concentrations of this compound nanoparticles positively impacted rice growth and microbial community structure in soil ecosystems, suggesting their potential as agricultural supplements .

- Biomedical Waste Management : this compound has been explored for its role in degrading biomedical waste through microbial action, showcasing its utility in environmental applications .

特性

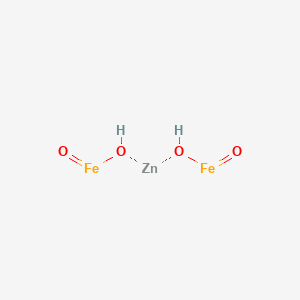

IUPAC Name |

hydroxy(oxo)iron;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGHIEIYUJKFQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Fe]=O.O[Fe]=O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12063-19-3 | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of zinc iron oxide?

A1: The molecular formula of this compound is ZnFe2O4. It has a molecular weight of 241.08 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques are employed for characterizing ZnFe2O4, including:* X-ray diffraction (XRD): Reveals the crystalline structure and phase purity of ZnFe2O4 nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]* Fourier transform infrared (FTIR) spectroscopy: Identifies functional groups and chemical bonds present in ZnFe2O4. [, , , , , , , , , , , , , , , , , , , , , ]* Transmission electron microscopy (TEM): Provides insights into the morphology, size, and distribution of ZnFe2O4 nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]* UV-Vis spectroscopy: Determines the optical properties, such as band gap energy, of ZnFe2O4. [, , , , , , , , , , , , , , , , , , , ]

Q3: What are the potential applications of this compound in different fields?

A4: ZnFe2O4 exhibits versatility in its applications, including:* Water treatment: As a nano-material additive for enhancing ultrafiltration membrane performance for water treatment and desalination. []* Lithium-ion batteries: As an anode material due to its lithium storage capabilities. [, ]* Sensors: In enzyme-free glucose sensors and other sensing applications. []* Catalysis: As a catalyst in various organic reactions, including oxidative dehydrogenation and synthesis of ethylene carbonate. [, ] * Biomedical applications: Exhibiting anti-inflammatory and antioxidant activities. []

Q4: What catalytic properties make this compound useful in organic synthesis?

A5: ZnFe2O4 exhibits promising catalytic activity in reactions like:* Oxidative dehydrogenation of butenes: The addition of zinc to iron oxide increases the selectivity for this reaction. []* Synthesis of ethylene carbonate: ZnFe2O4, often in combination with ZnO, effectively catalyzes the synthesis of ethylene carbonate from urea and ethylene glycol. []

Q5: How does the reaction mechanism of this compound contribute to its catalytic activity?

A6: The specific reaction mechanisms depend on the reaction being catalyzed. For instance, in the synthesis of ethylene carbonate, ZnFe2O4 and ZnO work synergistically, promoting the reaction through a two-step process involving the formation of intermediate compounds. []

Q6: Are there computational studies on this compound?

A6: While computational studies on ZnFe2O4 are less prevalent in the provided research papers, computational chemistry techniques like Density Functional Theory (DFT) can be utilized to investigate electronic structure, surface properties, and reaction mechanisms. This information can guide the development of new catalysts and materials.

Q7: How does modifying the structure of this compound affect its properties?

A8: Structural modifications, such as doping with other metals like nickel or manganese, can significantly influence the properties of ZnFe2O4. [, ] For instance, doping can affect the material's magnetic properties, particle size, and catalytic activity.

Q8: What formulation strategies are employed to improve the stability or bioavailability of this compound in specific applications?

A9: Researchers utilize various strategies to tailor ZnFe2O4 properties for specific applications. Some examples include:* Carbon coating: Enhances the stability and electrochemical performance of ZnFe2O4 in lithium-ion batteries. []* Polymer matrix embedding: Improves processability and can enhance specific properties depending on the polymer used. [, , , ]* Surfactant modification: Improves dispersion and prevents agglomeration of nanoparticles. [, ]

Q9: Are there environmental concerns associated with this compound?

A10: While ZnFe2O4 itself is considered relatively benign, the production and disposal of nanoparticles, in general, require careful consideration due to potential ecotoxicological effects. [, ] Research is ongoing to understand and mitigate any negative environmental impacts.

Q10: What analytical techniques are used to characterize and quantify this compound?

A11: In addition to the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize ZnFe2O4:* Thermogravimetric analysis (TGA): Quantifies mass loss upon heating, providing insights into the composition and thermal stability. []* X-ray energy dispersive spectroscopy (EDAX): Determines elemental composition and distribution within the material. []* Dynamic Mechanical Analysis (DMA): Assesses the mechanical properties of ZnFe2O4 composites. []* Broadband Dielectric Spectroscopy (BDS): Investigates the dielectric response of ZnFe2O4 nanocomposites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。